![molecular formula C16H11N3O4S2 B12644313 Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-(3-cyanophényl)-2-méthylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate de méthyle est un composé organique complexe appartenant à la classe des thiénopyrimidines. Ce composé est caractérisé par sa structure unique, qui comprend un noyau thiéno[3,2-d]pyrimidine substitué par un groupe cyanophényle, un groupe méthylsulfonyle et un ester carboxylate. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques spécifiques et des activités biologiques potentielles.
Méthodes De Préparation
La synthèse du 7-(3-cyanophényl)-2-méthylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes:
Formation du noyau thiéno[3,2-d]pyrimidine: Cette étape implique la cyclisation de précurseurs appropriés pour former le système cyclique thiéno[3,2-d]pyrimidine.
Introduction du groupe cyanophényle: Le groupe cyanophényle est introduit par une réaction de substitution, souvent en utilisant un halogénure de cyanophényle comme réactif.
Addition du groupe méthylsulfonyle: Le groupe méthylsulfonyle est ajouté via une réaction de sulfonylation, généralement en utilisant un chlorure de méthylsulfonyle comme réactif.
Estérification: La dernière étape implique l'estérification du groupe acide carboxylique pour former l'ester carboxylate.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l'utilisation de catalyseurs et de conditions de réaction spécifiques pour améliorer l'efficacité.
Analyse Des Réactions Chimiques
Le 7-(3-cyanophényl)-2-méthylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate de méthyle subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction: Les réactions de réduction peuvent cibler le groupe nitrile, le convertissant en amine ou en d'autres formes réduites.
Substitution: Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile ou nucléophile, permettant une fonctionnalisation supplémentaire.
Hydrolyse: Le groupe ester peut être hydrolysé en conditions acides ou basiques pour donner l'acide carboxylique correspondant.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que l'hydrure de lithium aluminium, et divers acides ou bases pour l'hydrolyse. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le 7-(3-cyanophényl)-2-méthylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate de méthyle a plusieurs applications de recherche scientifique:
Chimie: Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et agrochimiques.
Biologie: Il est étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine: La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier pour cibler des enzymes ou des récepteurs spécifiques impliqués dans les voies de la maladie.
Industrie: Les propriétés chimiques uniques du composé le rendent utile dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 7-(3-cyanophényl)-2-méthylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber ou activer des enzymes, des récepteurs ou d'autres protéines, conduisant à une cascade d'événements biochimiques. Par exemple, il peut se lier au site actif d'une enzyme particulière, bloquant son activité et affectant ainsi une voie métabolique. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la relation structure-activité du composé.
Applications De Recherche Scientifique
Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Le 7-(3-cyanophényl)-2-méthylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate de méthyle peut être comparé à d'autres dérivés de thiénopyrimidine, tels que:
Le 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate de méthyle: Ce composé possède une structure de base similaire mais des substituants différents, conduisant à des propriétés chimiques et biologiques distinctes.
Les dérivés de pyrrolopyrazine: Ces composés présentent quelques similitudes structurales mais diffèrent par leurs systèmes cycliques et leurs groupes fonctionnels, ce qui se traduit par des activités biologiques et des applications différentes.
Le caractère unique du 7-(3-cyanophényl)-2-méthylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate de méthyle réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique unique et des effets biologiques potentiels.
Propriétés
Formule moléculaire |
C16H11N3O4S2 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H11N3O4S2/c1-23-15(20)14-12(10-5-3-4-9(6-10)7-17)13-11(24-14)8-18-16(19-13)25(2,21)22/h3-6,8H,1-2H3 |
Clé InChI |
QYGUXKFHBNYIMA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




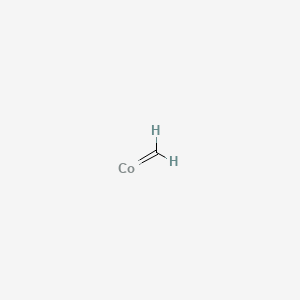


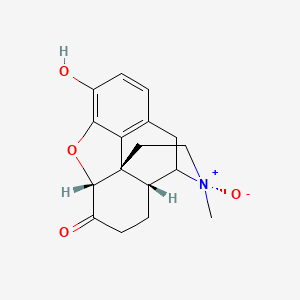
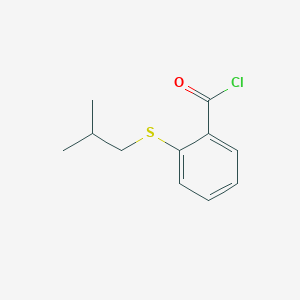
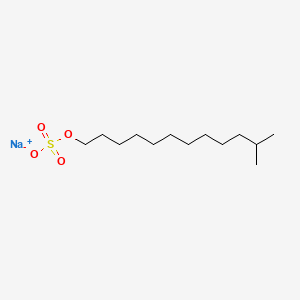

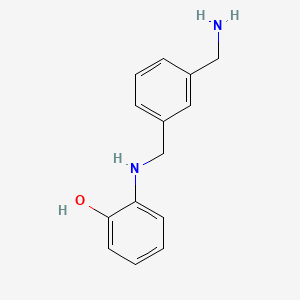

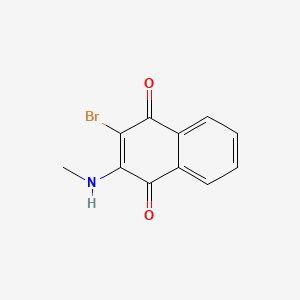

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
